硫化铪(HfS2)

描述

Hafnium sulfide (HfS2) is a compound that has garnered attention due to its promising electronic properties, which are considered superior to those of group VIB transition metal dichalcogenides . It is a two-dimensional material that has potential applications in photovoltaic and photocatalytic applications . The interest in HfS2 extends to its use in high-performance photodetectors, where it has demonstrated excellent visible-light sensing performance .

Synthesis Analysis

The synthesis of HfS2 has been achieved through chemical vapor deposition, where high-quality atomic layers of HfS2 were directly grown on few-layer hexagonal boron nitride (h-BN) transferred onto SiO2/Si substrates . This selective growth on h-BN rather than SiO2/Si is significant for the integration of HfS2 into optoelectronic devices. The process of synthesis is crucial for obtaining high-quality materials that exhibit the desired electronic and optical properties.

Molecular Structure Analysis

The molecular structure of HfS2 is characterized by its layered nature, which is typical of transition metal dichalcogenides. The structure of a related compound, Cu2HfS3, has been determined to consist of HfS6 octahedra, CuS4 tetrahedra, and CuS3 triangles, suggesting that HfS2 may also exhibit complex coordination geometries . Understanding the molecular structure is essential for predicting and tuning the properties of HfS2 for various applications.

Chemical Reactions Analysis

Hafnium compounds, including HfS2, can participate in various chemical reactions. For instance, hafnium trifluoromethanesulfonate (Hf(OTf)4) has been used as an efficient catalyst in the Fries rearrangement and direct acylation of phenol and naphthol derivatives . While this does not directly describe reactions involving HfS2, it highlights the reactivity of hafnium compounds and their potential in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of HfS2 are influenced by its molecular structure and synthesis method. HfS2-based van der Waals heterostructures have been shown to exhibit direct bandgaps, efficient charge separation, and enhanced optical absorption in the ultraviolet-visible light range, making them suitable for solar power and photocatalytic water splitting applications . Additionally, the photodetectors based on HfS2/h-BN heterostructures have shown high on/off ratios, ultrafast response rates, and high responsivity . These properties are indicative of the potential of HfS2 in advanced electronic and optoelectronic devices.

科学研究应用

光电和光电探测器

- 高性能光电探测器:HfS2 由于其优异的电子特性而在光电学中显示出巨大的前景。它用于在六方氮化硼上生长时开发具有高性能的光电探测器,展示出卓越的可见光传感能力 (王等人,2018 年)。

激光技术

- Q 开关光纤激光应用:HfS2 纳米片表现出有希望的非线性可饱和吸收特性,使其适用于光纤激光中的稳健脉冲产生 (庞等人,2020 年)。

电子器件和半导体

电子器件的缩放:由于其高载流子迁移率,HfS2 是用于扩展电子器件的潜在材料。正在探索将其与 CMOS 兼容技术中的传统半导体相结合 (张等人,2020 年)。

用于电子器件的高质量晶体合成:高质量 HfS2 晶体的受控合成对于推进电子和光电应用至关重要,因为这些材料表现出更高的载流子迁移率和隧穿电流密度 (傅等人,2017 年)。

场效应晶体管:HfS2 正被用于晶体管的开发,显示出高电子迁移率和有效电流调制的潜力 (金泽等人,2015 年)。

光催化

- 光伏和光催化应用:基于 HfS2 的范德华异质结对于光伏结构是有效的,在太阳能和光催化水分解应用中显示出前景 (王等人,2018 年)。

纳米结构和纳米技术

纳米森林的生长用于各种应用:CVD 技术允许在各种基板上生长 HfS2 纳米森林,可用于催化剂、传感器和储能应用中 (郑等人,2018 年)。

纳米晶体薄膜:原子层沉积用于合成 HfS2 纳米晶体,用于电子器件或电化学应用 (张等人,2020 年)。

自旋电子学

- 半金属铁磁材料:用非磁性原子(如 C 和 N)掺杂 HfS2 引入了强磁性,使其有望用于自旋电子学 (托里奇等人,2022 年)。

纳米光子学

- 纳米光子学应用:垂直取向的少层 HfS2 纳米片的生长机制和光学特性使其适用于纳米光子学应用 (郑等人,2016 年)。

生物医学应用

- 炎症性肠病治疗:HfS2 纳米片,尤其是用单宁酸封端的纳米片,已显示出作为治疗炎症性肠病的抗炎剂的希望 (李等人,2022 年)。

环境稳定性和钝化

- 氧化稳定性:对 HfS2 薄膜中氧化效应的研究对于其在场效应晶体管和其他环境稳定性至关重要的器件中的应用至关重要 (车等人,2016 年)。

安全和危害

未来方向

属性

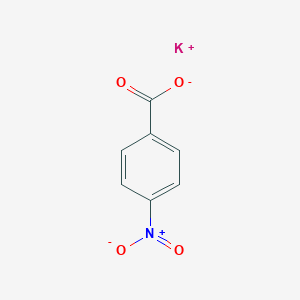

IUPAC Name |

bis(sulfanylidene)hafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPNRGHKXLNFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

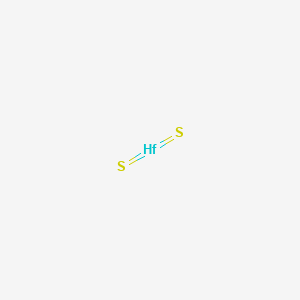

Canonical SMILES |

S=[Hf]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfS2 | |

| Record name | Hafnium(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314401 | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium sulfide (HfS2) | |

CAS RN |

18855-94-2 | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18855-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018855942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。